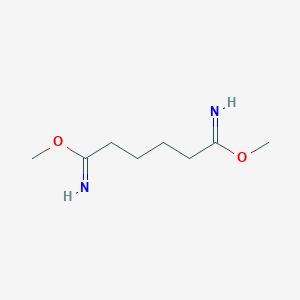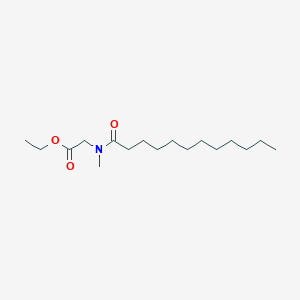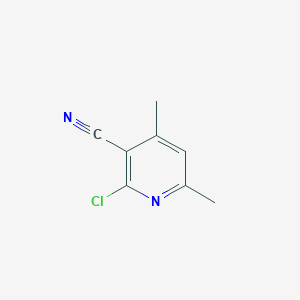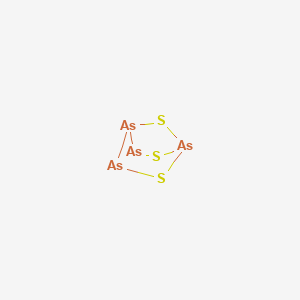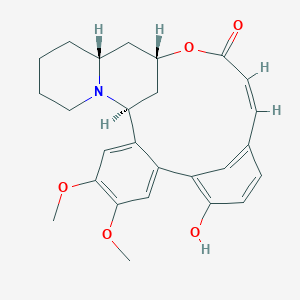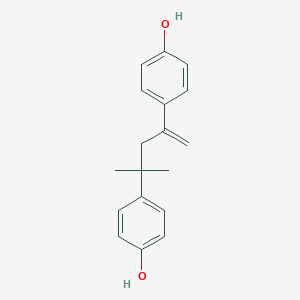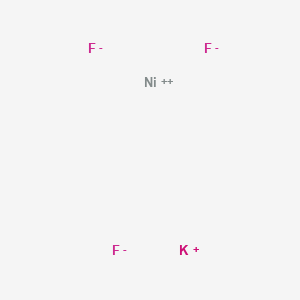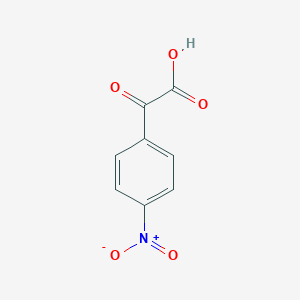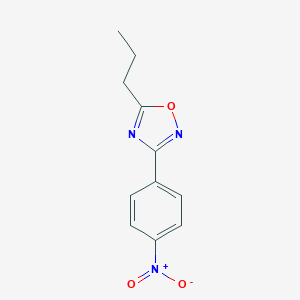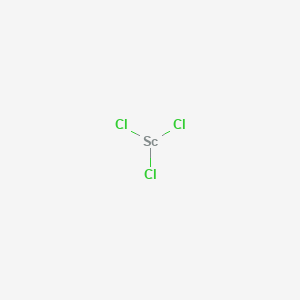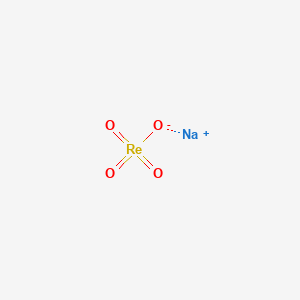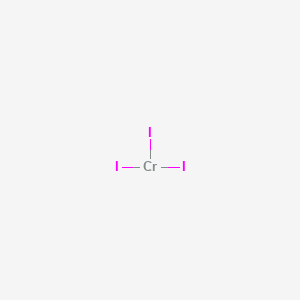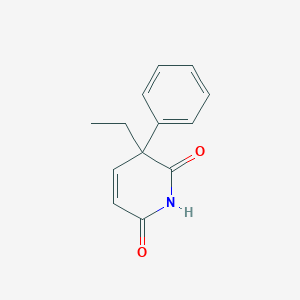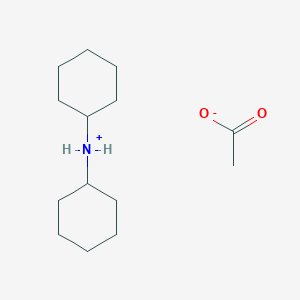
Dicyclohexylammonium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexylammonium acetate (DCHA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCHA is a white crystalline powder, and its chemical formula is C14H27NO2. It is a quaternary ammonium salt that is soluble in water and other polar solvents. DCHA has been used in various scientific research applications, including organic synthesis and catalysis, as well as in biological and medicinal research.
科学的研究の応用
Dicyclohexylammonium acetate has been used in various scientific research applications. In organic synthesis, Dicyclohexylammonium acetate has been used as a phase transfer catalyst in the synthesis of various organic compounds. It has also been used as a catalyst in the synthesis of chiral compounds. In biological and medicinal research, Dicyclohexylammonium acetate has been used as a reagent for the detection of amino acids and peptides. It has also been used as a surfactant in the preparation of liposomes for drug delivery.
作用機序
The mechanism of action of Dicyclohexylammonium acetate is not well understood. However, it is believed to act as a phase transfer catalyst in organic synthesis. In biological and medicinal research, Dicyclohexylammonium acetate is believed to interact with amino acids and peptides to form complexes that can be detected using various analytical techniques.
生化学的および生理学的効果
Dicyclohexylammonium acetate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be non-toxic and non-irritating to the skin and eyes. It is also not known to be mutagenic or carcinogenic.
実験室実験の利点と制限
Dicyclohexylammonium acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and other polar solvents, making it easy to handle and use in various experiments. However, one of the limitations of Dicyclohexylammonium acetate is that it is relatively expensive compared to other phase transfer catalysts.
将来の方向性
There are several future directions for the use of Dicyclohexylammonium acetate in scientific research. One area of interest is the use of Dicyclohexylammonium acetate as a catalyst in the synthesis of chiral compounds. Another area of interest is the use of Dicyclohexylammonium acetate as a surfactant in the preparation of liposomes for drug delivery. Additionally, the interaction of Dicyclohexylammonium acetate with amino acids and peptides could be further studied to understand its potential as a reagent for the detection of biomolecules.
Conclusion
Dicyclohexylammonium acetate is a unique compound that has gained significant attention in scientific research. It has been used in various applications, including organic synthesis, biological and medicinal research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Dicyclohexylammonium acetate have been discussed in this paper. Further research is needed to fully understand the potential of Dicyclohexylammonium acetate in scientific research.
合成法
Dicyclohexylammonium acetate can be synthesized using different methods. One of the most common methods is the reaction between cyclohexylamine and acetic acid in the presence of a base such as sodium acetate. The reaction leads to the formation of Dicyclohexylammonium acetate and water. The reaction can be represented as follows:
C6H11NH2 + CH3COOH + NaOAc → C12H22N+O2CCH3 + H2O + NaOH
Another method involves the reaction between cyclohexylamine and acetic anhydride in the presence of a base such as triethylamine. This method also leads to the formation of Dicyclohexylammonium acetate and acetic acid. The reaction can be represented as follows:
C6H11NH2 + (CH3CO)2O + Et3N → C12H22N+O2CCH3 + CH3COOH + Et3NH+
特性
CAS番号 |
14297-75-7 |
|---|---|
製品名 |
Dicyclohexylammonium acetate |
分子式 |
C14H27NO2 |
分子量 |
241.37 g/mol |
IUPAC名 |
dicyclohexylazanium;acetate |
InChI |
InChI=1S/C12H23N.C2H4O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2(3)4/h11-13H,1-10H2;1H3,(H,3,4) |
InChIキー |
NDZUIBYQGLEFIJ-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
正規SMILES |
CC(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
その他のCAS番号 |
14297-75-7 |
同義語 |
dicyclohexylammonium acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



